molecular formula C11H9IN2O B8604728 2-Iodo-5-(4-methoxyphenyl)pyrazine

2-Iodo-5-(4-methoxyphenyl)pyrazine

Cat. No. B8604728
M. Wt: 312.11 g/mol
InChI Key: KETFZIOGFUDDFQ-UHFFFAOYSA-N
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Patent
US08835472B2

Procedure details

In a light protected flask, 4.10 g (20.4 mmol) 5-(4-methoxyphenyl)-pyrazin-2-amine are added to 140 mL carbon tetrachloride. After cooling down to 0° C. 4.12 mL (34.6 mmol) tert-butyl nitrite and 6.72 g (26.5 mmol) iodine are added sequently. Then cooling is removed and the reaction mixture is stirred at ambient temperature over night. The reaction mixture is diluted with DCM and washed sequently with aq. Na2S2O5 solution and water. The organic layer is dried with MgSO4 and the solvent is removed in vacuo. The residue is triturated with TBME and purified by column chromatography (silica gel, PE/EtOAc 6/4).
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
4.12 mL
Type
reactant
Reaction Step Two
Quantity
6.72 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12](N)=[N:13][CH:14]=2)=[CH:5][CH:4]=1.N(OC(C)(C)C)=O.[I:23]I>C(Cl)(Cl)(Cl)Cl>[I:23][C:12]1[CH:11]=[N:10][C:9]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1N=CC(=NC1)N
Name
Quantity
140 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
4.12 mL
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
Quantity
6.72 g
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at ambient temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then cooling
CUSTOM
Type
CUSTOM
Details
is removed
ADDITION
Type
ADDITION
Details
The reaction mixture is diluted with DCM
WASH
Type
WASH
Details
washed sequently with aq. Na2S2O5 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with TBME
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica gel, PE/EtOAc 6/4)

Outcomes

Product
Name
Type
Smiles
IC1=NC=C(N=C1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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